5-Methyl-3-phenylimidazolidine-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-9(13)12(10(14)11-7)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICWSFBFTRDBMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational Chemistry and Theoretical Studies of 5 Methyl 3 Phenylimidazolidine 2,4 Dione
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in modern chemical research for predicting molecular properties with a high degree of accuracy. DFT methods are well-suited for studying hydantoin (B18101) derivatives, providing reliable predictions of their geometric and electronic characteristics. For instance, computational studies on 5-methyl-5-benzyl hydantoin, a closely related structure, have demonstrated good agreement between DFT-calculated structural parameters and experimental X-ray diffraction data. mdpi.com These methods are foundational for the analyses discussed in the following subsections.
Electronic Structure Analysis and Reactivity Prediction
The reactivity of the molecule can be predicted by identifying its electron-rich and electron-deficient regions. The carbonyl groups of the hydantoin ring are expected to be electron-withdrawing, rendering the adjacent carbon atoms electrophilic. Conversely, the nitrogen atoms and the phenyl ring can act as nucleophilic centers. Computational methods can quantify these characteristics, providing a basis for understanding how the molecule might interact with other chemical species.
Molecular Orbital Analysis (HOMO/LUMO Energies)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Table 1: Representative HOMO-LUMO Energy Gaps for Structurally Related Heterocyclic Compounds
| Compound Class | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzodiazepine derivative | DFT/B3LYP | - | - | 3.88 |
| Diphenylhydantoin derivative | Ab initio | - | - | - |
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other molecules. mdpi.com The MESP map displays regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.
For 5-Methyl-3-phenylimidazolidine-2,4-dione, the MESP surface would likely show negative potential around the oxygen atoms of the carbonyl groups, indicating their role as hydrogen bond acceptors. The regions around the hydrogen atoms bonded to nitrogen would exhibit positive potential, highlighting their potential as hydrogen bond donors. A detailed MESP analysis would provide a comprehensive picture of the molecule's intermolecular interaction capabilities, which is crucial for understanding its behavior in different chemical environments.
Tautomerism and Isomerization Investigations
Tautomerism, the interconversion of structural isomers, is a common phenomenon in heterocyclic compounds containing amide functionalities. This compound can potentially exist in different tautomeric forms, primarily through keto-enol and amide-imidic acid tautomerization.
Theoretical Assessment of Tautomeric Forms and Relative Stabilities
Computational methods, particularly DFT, are highly effective in assessing the relative stabilities of different tautomers. By calculating the total electronic energies of each possible tautomeric form, researchers can predict the predominant species under various conditions. For example, theoretical studies on the tautomerism of 3-phenyl-2,4-pentanedione (B1582117) have shown that the keto form is more stable than the enol form in both the gas phase and in various solvents. bohrium.comorientjchem.org
For this compound, the primary tautomeric equilibrium to consider would be between the diketo form and its corresponding enol or imidic acid forms. It is generally expected that the diketo form is the most stable, but computational studies would be necessary to confirm this and to quantify the energy differences between the tautomers.
Table 2: Potential Tautomeric Forms of the Imidazolidine-2,4-dione Ring
| Tautomeric Form | Key Structural Feature |
| Diketo | Two carbonyl (C=O) groups |
| Keto-enol | One carbonyl and one enol (C=C-OH) group |
| Amide-imidic acid | One amide and one imidic acid (N=C-OH) group |
Proton Transfer Processes and Energetics
The interconversion between tautomers occurs through proton transfer reactions. Computational chemistry allows for the detailed investigation of these processes, including the identification of transition states and the calculation of activation energy barriers. nih.gov The energetics of proton transfer determine the rate at which tautomerization occurs.
Studies on intramolecular proton transfer in other systems have shown that the energy barriers can be significantly influenced by the molecular structure and the presence of hydrogen bonding. researchgate.net For this compound, theoretical calculations could map out the potential energy surface for proton transfer between the different tautomeric forms, providing valuable insights into the dynamics of this process.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing researchers to observe the motion of atoms and molecules over time. By solving Newton's equations of motion, MD simulations generate a trajectory that describes the positions and velocities of particles, providing a detailed view of molecular behavior. nih.gov
The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. MD simulations are instrumental in exploring the conformational landscape of a molecule, which encompasses all possible spatial arrangements of its atoms. These simulations can reveal the preferred conformations of this compound, the energy barriers between different states, and how its structure fluctuates under various conditions.
For instance, studies on related hydantoin derivatives have utilized MD simulations to understand conformational changes upon binding to a target protein. nih.gov Analysis of the simulation trajectory can identify key dihedral angles and their rotations, which define the molecule's shape. Techniques like cluster analysis are applied to group similar structures from the trajectory, identifying the most populated and thus energetically favorable conformational states. nih.gov Furthermore, free energy landscape analysis can map the energy surface of the molecule, highlighting stable conformations (low-energy basins) and the transition pathways between them.
A crucial application of MD simulations is to assess the stability of a molecular structure, either in isolation or as part of a complex (e.g., bound to a protein). The Root Mean Square Deviation (RMSD) is a primary metric used for this purpose. It quantifies the average distance between the atoms of a simulated structure and a reference structure (typically the initial conformation) over time.
A stable simulation is indicated by the RMSD value reaching a plateau, signifying that the system has reached equilibrium and is fluctuating around a stable average structure. In a study of an N-alkylated 5,5-diphenylhydantoin derivative complexed with cholesterol oxidase, an 80-nanosecond MD simulation was used to confirm the stability of the complex. nih.gov The protein's RMSD was found to be 1.24 ± 0.07 Å, indicating a stable binding. nih.gov Similarly, MD simulations on other imidazolidine-2,4-dione derivatives have been employed to confirm the stability of ligand-protein complexes, a critical step in validating potential drug candidates. nih.gov
| Metric | Description | Typical Indication of Stability |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of a protein's backbone atoms from an initial reference structure over time. | The RMSD value converges to a stable plateau with minimal fluctuations. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average positions. | Lower RMSF values in binding site residues suggest stable ligand interaction. |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and target over the simulation time. | Consistent hydrogen bonding patterns indicate a stable interaction. |
| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule accessible to the solvent. | A stable SASA value suggests the complex is maintaining its overall fold and compactness. |
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting how they might interact with a biological target.
The general framework for molecular docking involves several key steps. First, the three-dimensional structures of both the ligand (e.g., this compound) and the target protein are obtained, either from experimental methods like X-ray crystallography or through homology modeling. The binding site on the protein is then identified.
A docking algorithm systematically samples a large number of possible orientations and conformations of the ligand within the binding site. Each of these "poses" is evaluated using a scoring function, which estimates the binding affinity or the free energy of binding. The scoring function considers various types of interactions, including:
Electrostatic interactions: Attraction or repulsion between charged atoms.
Van der Waals forces: Weak, short-range interactions.
Hydrogen bonds: Crucial for specificity and binding strength.
Hydrophobic interactions: The tendency of nonpolar groups to cluster together.
The result is a ranked list of poses, with the top-ranked pose representing the most likely binding mode. Studies on 5,5'-diphenylhydantoin Schiff bases used docking to elucidate their mechanism of action, estimating the free binding energy from poses using functions that account for entropy, flexibility, and desolvation energy. nih.gov
Molecular docking provides detailed predictions about the specific binding mode of a ligand. It can identify the key amino acid residues in the receptor's active site that interact with the ligand and the nature of these interactions (e.g., which atom on the ligand acts as a hydrogen bond donor or acceptor).
The energetic predictions are typically given as a "docking score," usually in units of kcal/mol. A more negative score generally indicates a more favorable binding affinity. For example, in a docking study of N-alkylated phenytoin (B1677684) derivatives against cholesterol oxidase, the top compound exhibited a strong binding affinity with a score of -10.97 kcal/mol. nih.gov To refine these energy predictions, methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) can be applied to the docking poses or MD simulation trajectories. nih.gov This approach provided a total binding free energy of -51.5 ± 10.6 kcal/mol for the aforementioned diphenylhydantoin derivative, with significant contributions from van der Waals and electrostatic forces. nih.gov
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions |
| N-Alkylated Diphenylhydantoin | Cholesterol Oxidase | -10.97 | van der Waals, Electrostatic |
| Diphenylhydantoin Schiff Bases | Opioid Receptors | Not specified | Primarily lipophilic |
| Imidazolidine-2,4-dione Derivatives | PTP1B | Not specified | Hydrogen bonding in catalytic region |
| Quinazolinone Derivatives (Phenytoin as standard) | NMDA Receptor | -10.5 (for top compound) | Not specified |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the structural properties of a molecule determine its activity.
A QSAR model is a mathematical equation that relates one or more molecular descriptors to a measure of biological activity, such as the concentration required to inhibit a biological process by 50% (IC50). Molecular descriptors are numerical values that encode different aspects of a molecule's structure, including:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area).
Electronic descriptors: Related to the electron distribution (e.g., dipole moment, orbital energies).
Physicochemical descriptors: Such as lipophilicity (LogP) and polarizability.
For instance, a QSAR study on phenylhydantoin derivatives identified a correlation between their teratogenic potential and electronic properties, specifically the frontier orbital electron density at the N1 atom of the hydantoin ring. nih.gov The study also found that molecular polarizability was a key descriptor related to the toxicity of both mono- and di-phenylhydantoins, which in turn correlated with lipophilicity. nih.gov Another QSAR analysis on hydantoin-based androgen receptor modulators successfully developed a model with high predictive ability (R² = 0.858), which could be used to estimate the binding affinity of new compounds. nih.gov These models are valuable for predicting the activity of new, unsynthesized molecules and for guiding the design of more potent and selective compounds. ekb.egnih.gov
Development of QSAR Models for Imidazolidine-2,4-dione Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding the correlation between the structural features of molecules and their biological activities. For imidazolidine-2,4-dione analogues, which are also known as hydantoins, these models have been crucial in identifying key molecular determinants for various therapeutic applications, including as anticonvulsants and enzyme inhibitors.
Research into a series of imidazolidine-2,4-dione derivatives as protein tyrosine phosphatase 1B (PTP1B) inhibitors has led to the development of robust three-dimensional QSAR (3D-QSAR) models. nih.gov These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), help to elucidate the relationship between the molecular structure of these compounds and their inhibitory activities. nih.gov
For a set of novel imidazolidine-2,4-dione derivatives, a highly predictive CoMSIA model was established, demonstrating a strong correlation between the structural features and PTP1B inhibitory activity. nih.gov The statistical significance of these models is highlighted by several key parameters.
| Model | q² | r² | SEE | r²pred |
| CoMFA | 0.543 | 0.998 | 0.029 | 0.754 |
| CoMSIA | 0.777 | 0.999 | 0.013 | 0.836 |
Table 1: Statistical results of CoMFA and CoMSIA models for imidazolidine-2,4-dione analogues as PTP1B inhibitors. nih.gov q² (cross-validated correlation coefficient), r² (non-cross-validated correlation coefficient), SEE (standard error of estimate), r²pred (predictive correlation coefficient for the external test set).
The high predictive power of the CoMSIA model (r²pred = 0.836) indicates its reliability in forecasting the activity of new compounds within this class. nih.gov The contour maps generated from these models reveal that steric and electrostatic fields are critical for the bioactivity of these molecules. nih.gov Specifically, bulky substituents in certain positions can enhance activity, while electronegative groups in other regions are also favorable. nih.gov
Similarly, extensive QSAR analysis has been performed on a large dataset of hydantoin derivatives to model their anticonvulsant activity. nih.gov These studies employed a wide range of molecular descriptors to encode the topological, geometric, electronic, and thermodynamic properties of the molecules. nih.gov Genetic algorithms were utilized to select the most relevant descriptors for building predictive models. The resulting models showed good predictive accuracy on external test sets, with r² values up to 0.75. nih.gov
Descriptor-Based Predictive Modeling of Molecular Properties
The foundation of QSAR modeling lies in the use of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. The selection of appropriate descriptors is crucial for developing a predictive model.
In the 3D-QSAR studies of imidazolidine-2,4-dione derivatives, the following fields or descriptors were considered in the CoMSIA model:
Steric Fields: Describe the spatial arrangement of atoms and the bulk of substituents.
Electrostatic Fields: Represent the distribution of charge within the molecule.
Hydrophobic Fields: Indicate the water-repelling characteristics of different molecular regions.
Hydrogen Bond Donor and Acceptor Fields: Identify areas of the molecule capable of forming hydrogen bonds.
The combination of these fields in the CoMSIA model provided a comprehensive understanding of the structural requirements for potent PTP1B inhibition by imidazolidine-2,4-dione analogues. nih.gov
For the broader class of hydantoin anticonvulsants, a diverse array of descriptors has been employed to build robust QSAR models. These descriptors fall into several categories:
| Descriptor Category | Examples |
| Topological | Molecular connectivity indices, Shape indices |
| Geometric | Molecular surface area, Molecular volume |
| Electronic | Dipole moment, Partial atomic charges |
| Thermodynamic | Heat of formation, Molar refractivity |
Table 2: Categories of molecular descriptors used in QSAR modeling of hydantoin analogues. nih.gov
The successful application of these descriptors in QSAR models for anticonvulsant activity underscores their importance in predicting the molecular properties and biological functions of this class of compounds. nih.gov The convergence of descriptors selected by genetic algorithms across different training sets further validates the importance of these specific molecular features for the observed biological activity. nih.gov
While specific QSAR models for this compound are not extensively documented in the reviewed literature, the methodologies and findings from studies on its analogues provide a strong framework for future computational investigations. The established importance of steric, electronic, and hydrophobic properties in related imidazolidine-2,4-dione derivatives offers valuable guidance for the rational design of new compounds with desired therapeutic profiles.
Chemical Reactivity and Transformation Mechanisms of Imidazolidine 2,4 Dione Derivatives
Functionalization and Derivatization Strategies at N-1, N-3, and C-5 Positions
The ability to selectively introduce functional groups at the N-1, N-3, and C-5 positions of the imidazolidine-2,4-dione ring is fundamental to the synthesis of a vast library of derivatives. The acidity of the N-H protons and the potential for enolization at the C-5 position dictate the regioselectivity of these reactions.
The N-3 position is particularly reactive due to the acidity of its imide proton. nih.gov N-alkylation at this position is a common strategy, often achieved by treating the hydantoin (B18101) with a strong base to form a hydantoin anion, followed by reaction with an electrophile. nih.govsemanticscholar.org For instance, optically pure aryl hydantoins can be N-alkylated with reagents like R- and S-epichlorohydrin to yield oxirane derivatives, which are valuable intermediates for further synthesis. nih.govacs.org This N-alkylation is a key step in creating more complex molecules, such as those with potential pharmacological activity. nih.govacs.org Similarly, N-arylation of hydantoins can be achieved using aryl boronic acids under copper catalysis, offering a ligand-free and base-free method that proceeds at room temperature with excellent yields and regioselectivity. organic-chemistry.org
The N-1 position can also be functionalized, although it is generally less acidic than the N-3 position. Modifications at N-1 are often performed after the N-3 position has been substituted or protected. For the parent compound 5,5-diphenylimidazolidine-2,4-dione, derivatization at the N-1 and N-3 positions can be achieved through reactions like chlorination using sodium hypochlorite (B82951). semanticscholar.org
The C-5 position is a key site for introducing diversity and, importantly, for establishing stereochemistry. The Bucherer-Bergs reaction is a classic method for synthesizing 5,5-disubstituted hydantoins from ketones or aldehydes. ceon.rs For compounds like 5-Methyl-3-phenylimidazolidine-2,4-dione, the C-5 position is a quaternary stereocenter. Derivatization strategies can involve the transformation of existing substituents or direct C-5 functionalization. Palladium(II) trifluoroacetate (B77799) has been shown to catalyze the C-arylation of N,N-disubstituted hydantoins with aryl iodides. organic-chemistry.org Furthermore, regioselective chemical transformations of 5-methylene hydantoins can lead to 5-aminomethyl-substituted or 5-amino-5-methyl-disubstituted hydantoins. nih.gov
A study on the synthesis of various 5-methyl-3,5-diphenylimidazolidine-2,4-diones involved the cyclization of 1-(1-cyanoethyl-1-phenyl)-3-phenylureas in anhydrous phosphoric acid. researchgate.net This process proceeds through the rearrangement of intermediate oxazole (B20620) phosphates. researchgate.net
| Position | Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|---|
| N-3 | N-Alkylation | 1. Strong Base (e.g., NaOH) 2. Electrophile (e.g., Epichlorohydrin) | Introduction of an alkyl group at the N-3 position. | nih.govacs.org |
| N-3 | N-Arylation | Aryl boronic acids, CuF₂/MeOH | Regioselective formation of N-3-aryl hydantoins. | organic-chemistry.org |
| N-1, N-3 | N-Chlorination | Sodium hypochlorite (10%) | Formation of N-chloro derivatives. | semanticscholar.org |
| C-5 | C-Arylation | Aryl iodides, Pd(TFA)₂ | Introduction of an aryl group at the C-5 position of N,N-disubstituted hydantoins. | organic-chemistry.org |
| C-5 | Synthesis/Functionalization | Cyclization of substituted ureas in H₃PO₄ | Formation of substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones. | researchgate.net |
Ring Expansion and Rearrangement Reactions (e.g., migratory insertion)
While functionalization of the existing ring is common, the imidazolidine-2,4-dione scaffold can also undergo rearrangement reactions. One notable transformation involves the rearrangement of intermediate species during synthesis. For example, in the formation of 5-methyl-3,5-diphenylimidazolidine-2,4-diones from 1-(1-cyanoethyl-1-phenyl)-3-phenylureas, an intermediate phosphate (B84403) of a 4-methyl-4-phenyl-2-phenylimino-5-imino-4,5-dihydro-1,3-oxazole rearranges to a phosphate of a 5-methyl-4-imino-3,5-diphenylimidazolidin-2-one, which is then hydrolyzed to the final dione (B5365651) product. researchgate.net This highlights an intramolecular rearrangement leading to the formation of the stable hydantoin ring.
Stereochemical Transformations
The stereochemistry at the C-5 position is a critical aspect of imidazolidine-2,4-dione chemistry, influencing the biological activity of its derivatives. nih.govacs.org Consequently, methods to control and modify this stereocenter are of significant interest.
A significant advancement in controlling the stereochemistry of hydantoins is the development of photochemical deracemization. This process allows for the conversion of a racemic mixture of a chiral hydantoin into a single enantiomer with high enantiomeric excess. researchgate.net The reaction is typically catalyzed by a chiral sensitizer, such as a chiral benzophenone, upon irradiation. researchgate.nettum.de
The mechanism for the deracemization of 5-substituted 3-phenylimidazolidine-2,4-diones involves a selective hydrogen atom transfer (HAT). organic-chemistry.org The catalyst forms a diastereomeric complex with the hydantoin enantiomers through two-point hydrogen bonding. researchgate.net In one of these complexes, the hydrogen atom at the C-5 stereocenter is positioned ideally for transfer to the photoexcited catalyst. researchgate.net This selective abstraction occurs from only one enantiomer. The resulting hydantoin radical and protonated catalyst radical then undergo a back hydrogen atom transfer. Crucially, this back transfer occurs to an oxygen atom of the hydantoin radical, forming an achiral enol intermediate. researchgate.net Tautomerization of this enol regenerates the racemic hydantoin. However, because only one enantiomer is consumed in the forward HAT step, the other enantiomer becomes enriched in the photostationary state, leading to a high enantiomeric excess (up to 99%). researchgate.nettum.de
| Substrate | Catalyst | Key Mechanistic Step | Result | Reference |
|---|---|---|---|---|
| Racemic 5-substituted 3-phenylimidazolidine-2,4-dione | Chiral Benzophenone | Selective Hydrogen Atom Transfer (HAT) from one enantiomer | Enrichment of the other enantiomer (up to 99% ee) | organic-chemistry.orgresearchgate.nettum.de |
Optically pure imidazolidine-2,4-dione derivatives serve as valuable intermediates in chiral pool synthesis. Chiral pool synthesis utilizes readily available enantiopure compounds as starting materials to build more complex chiral molecules, thereby avoiding the need for asymmetric synthesis or chiral resolution at later stages.
The synthesis of highly substituted chiral hydantoins can be achieved from simple starting materials like dipeptides. organic-chemistry.org Once obtained in an enantiomerically pure form, these hydantoins can be used for further synthetic elaborations. For example, optically pure enantiomers of aryl hydantoins have been used as foundational building blocks. nih.govacs.org These enantiopure compounds are subjected to further reactions, such as the N-alkylation described previously, to produce new chiral molecules where the original stereocenter from the hydantoin is preserved. nih.govacs.org This strategy is a cost-effective and straightforward method for defining the stereochemistry of the final products and is instrumental in the synthesis of biologically active compounds and drug analogs. acs.orgorganic-chemistry.org
Analytical Methodologies for Separation and Purity Assessment of 5 Methyl 3 Phenylimidazolidine 2,4 Dione
Chromatographic Techniques for Mixture Resolution
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for the analysis of hydantoin (B18101) derivatives. It is widely used for determining purity, identifying impurities, and resolving stereoisomers. tsijournals.comcsfarmacie.cz The development of robust chromatographic methods is essential for quality control in both research and industrial settings.
High-Performance Liquid Chromatography (HPLC) Method Development
Reverse-phase HPLC (RP-HPLC) is a frequently employed technique for the purity assessment of hydantoin compounds. tsijournals.comtsijournals.com Method development involves optimizing various parameters to achieve efficient separation of the main compound from any process-related impurities or degradation products.
A typical HPLC method for a related compound, 5-ethyl-3-methyl-5-phenyl-imidazolidine-2,4-dione (Mephenytoin), was developed to detect and isolate an unknown impurity present at a level of 0.15%. tsijournals.comtsijournals.com The process involves screening different stationary phases, mobile phase compositions, and detection wavelengths to achieve optimal resolution.
Key aspects of HPLC method development and validation include:
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. For instance, quantification of related compounds often shows excellent linearity with correlation coefficients (r²) of 0.999 or higher over a specified concentration range. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters establish the lowest concentration of an analyte that can be reliably detected and quantified, respectively. mdpi.comresearchgate.net
Precision and Accuracy: Precision refers to the closeness of agreement between a series of measurements, often expressed as the relative standard deviation (%RSD), while accuracy reflects the closeness of the measured value to the true value, typically assessed through recovery studies. nih.govrjptonline.org
The table below outlines a typical set of conditions and validation parameters for an RP-HPLC method used in the analysis of a substituted imidazolidine-2,4-dione.
| Parameter | Condition / Value | Source |
| Chromatographic Conditions | ||
| Column | Zorbax C18 (50 mm x 5.0 mm, 5-Micron) | tsijournals.com |
| Mobile Phase | Water and Acetonitrile in a ratio of 20:80 (v/v) | tsijournals.com |
| Detection Wavelength | 225 nm | tsijournals.com |
| Flow Rate | 25 mL/min (for preparative LC) | tsijournals.com |
| Validation Parameters | ||
| Linearity Range | 5-30 µg/mL | nih.gov |
| Correlation Coefficient (r²) | ≥ 0.999 | nih.gov |
| Accuracy (Recovery %) | 99.35% - 100.61% | nih.gov |
| Precision (%RSD) | < 2% | nih.gov |
Chiral Separation Strategies (HPLC, SFC) for Enantiomers
As 5-Methyl-3-phenylimidazolidine-2,4-dione possesses a chiral center at the C5 position, separating its enantiomers is crucial for pharmacological and stereochemical studies. nih.gov Direct separation using chiral stationary phases (CSPs) in both HPLC and Supercritical Fluid Chromatography (SFC) is the most effective approach. cnr.itirb.hr
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used for the enantioseparation of hydantoin derivatives. irb.hr Immobilized polysaccharide-based columns show broad applicability and robustness. irb.hr Studies on various 3,5-disubstituted hydantoins have demonstrated that columns like CHIRAL ART Amylose-SA can provide superior separation for most analytes compared to cellulose-based columns in both HPLC and SFC modes. irb.hr
Supercritical Fluid Chromatography (SFC) often offers advantages over HPLC for chiral separations, including faster analysis times and reduced solvent consumption. shimadzu.com SFC typically uses supercritical CO2 as the main mobile phase, mixed with a small percentage of an alcohol modifier like methanol (B129727) or ethanol. irb.hr
The choice of mobile phase and CSP significantly influences chiral recognition. For example, in HPLC, a mobile phase of n-hexane/2-PrOH is common, while environmentally friendly solvents like dimethyl carbonate (DMC) have also been used effectively with immobilized CSPs. irb.hr
The following table summarizes typical conditions for the chiral separation of 3,5-disubstituted hydantoins.
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Modifier | Key Findings | Source |
| HPLC | CHIRAL ART Amylose-SA | n-hexane/2-PrOH (90/10, v/v) | Achieved baseline or partial separation for most tested hydantoins. | irb.hr |
| HPLC | CHIRAL ART Amylose-SA, Cellulose-SB, Cellulose-SC | 100% Dimethyl Carbonate (DMC) | Demonstrated that DMC can be an efficient "green" solvent for enantioseparation on immobilized CSPs. | irb.hr |
| SFC | CHIRAL ART Amylose-SA | CO2/Methanol (80/20, v/v) | Amylose-SA column was found to be more suitable than cellulose-based columns for most analytes. | irb.hr |
| SFC | CHIRALPAK® IA, IB, IC, ID, IE, IF | CO2 with Methanol, Ethanol, or Acetonitrile/Ethanol as modifier | A screening approach using multiple columns and modifiers is effective for efficient method development. | shimadzu.com |
Other Advanced Analytical Techniques for Comprehensive Characterization
Beyond chromatography, a suite of advanced analytical techniques is essential for the unequivocal structural elucidation and comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure. mdpi.com Characteristic signals in the ¹H NMR spectrum would include the methyl group singlet, aromatic proton multiplets, and the N-H proton signal. mdpi.com In the ¹³C NMR spectrum, distinct chemical shifts for the methyl carbon, the quaternary stereogenic carbon (C5), and the two carbonyl carbons (C2 and C4) would be observed. mdpi.com Advanced 2D NMR techniques and chiral solvating agents can also be used to probe enantiomeric purity and chiral recognition. nih.gov
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the precise mass of the molecule and confirm its elemental composition. mdpi.comnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. The IR spectrum of a hydantoin derivative typically shows characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹) and strong absorptions for the two carbonyl (C=O) groups in the range of 1700-1780 cm⁻¹. nih.govmdpi.com
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional molecular structure, including the absolute configuration of enantiomers. mdpi.comresearchgate.net This technique reveals detailed information about bond lengths, bond angles, and the spatial arrangement of the phenyl and methyl substituents relative to the imidazolidine-2,4-dione ring. researchgate.net
The combined data from these techniques provides a complete analytical profile, confirming the identity, purity, and stereochemistry of this compound.
Environmental Fate and Degradation Pathways of Imidazolidine 2,4 Dione Compounds
Photochemical Degradation Studies (e.g., light-induced transformations)
Photochemical degradation, initiated by the absorption of light, can be a significant transformation pathway for organic compounds in the environment. For imidazolidine-2,4-dione derivatives, studies on structurally similar compounds provide insights into their potential light-induced transformations.
Research on 5,5-diphenylhydantoin (DPH), which shares the same core imidazolidine-2,4-dione structure, has shown that it can be degraded through processes involving ultraviolet (UV) radiation. nih.gov The degradation primarily targets the imidazolidine-2,4-dione moiety of the molecule. nih.gov The efficiency of this degradation is significantly enhanced in the presence of chlorine (UV/chlorination), a common disinfectant in water treatment. nih.gov The degradation rate of DPH under UV/chlorination is influenced by factors such as the concentration of free active chlorine and the pH of the solution, with more favorable degradation observed under acidic conditions. nih.gov
Direct irradiation of simpler hydantoin (B18101) derivatives, such as 5-methyl- and 5,5-dimethyl-hydantoins, has been shown to induce the homolysis of the C(4)–C(5) bond within the hydantoin ring. researchgate.net This bond cleavage is a critical first step that leads to the formation of allophanates as transformation products. researchgate.net This suggests that a similar mechanism could be plausible for 5-Methyl-3-phenylimidazolidine-2,4-dione, where the absorption of UV light could lead to the cleavage of the heterocyclic ring, initiating its breakdown in the environment. Phenylurea herbicides, which contain a related structural motif, have also been observed to undergo phototransformation upon exposure to UV light, sometimes resulting in the formation of more toxic intermediate photoproducts. nih.gov
| Compound Studied | Degradation Process | Key Findings | Potential Transformation Products | Reference |
|---|---|---|---|---|
| 5,5-diphenylhydantoin (DPH) | UV/Chlorination | Degradation is more effective than UV or chlorination alone and is enhanced under acidic conditions. The reaction occurs at the imidazolidine-2,4-dione moiety. | Not specified | nih.gov |
| 5-methyl- and 5,5-dimethyl-hydantoins | Direct UV Irradiation | The primary photochemical reaction is the homolysis of the C(4)–C(5) bond of the hydantoin ring. | Allophanates | researchgate.net |
Biodegradation Mechanisms in Environmental Contexts (e.g., microbial enzymatic activity)
Biodegradation by microorganisms is a fundamental process that contributes to the removal of organic compounds from the environment. For imidazolidine-2,4-dione derivatives, the primary mechanism of biodegradation involves the enzymatic cleavage of the hydantoin ring.
A class of enzymes known as hydantoinases plays a crucial role in this process. These enzymes catalyze the reversible hydrolytic cleavage of the hydantoin ring and are classified as cyclic amidases. nih.gov Several types of hydantoin-cleaving enzymes have been identified, including dihydropyrimidinase, allantoinase, carboxymethylhydantoinase, and N-methylhydantoinase. nih.gov These enzymes are found in various microorganisms and are essential for the metabolism of hydantoin and its derivatives. The action of hydantoinase leads to the opening of the heterocyclic ring, forming N-carbamoyl-α-amino acids. This is a critical step in the breakdown of the compound, as it converts the cyclic structure into a more readily metabolizable linear molecule.
Studies on the biodegradation of the insecticide imidacloprid, which contains an imidazolidine (B613845) ring, have identified soil microorganisms capable of its degradation. nih.govvivantechnologies.com For instance, the bacterium Leifsonia sp. has been shown to cometabolize imidacloprid, leading to the formation of several metabolites, including imidacloprid-guanidine and imidacloprid-urea. nih.gov This indicates that microbial action can modify and break down the imidazolidine structure. The degradation of imidacloprid can proceed through pathways such as hydroxylation of the imidazolidine ring or reduction of the nitro group. frontiersin.org
The enzymatic ring cleavage is a well-established pathway for the biodegradation of the core hydantoin structure. It is therefore highly probable that this compound would be susceptible to similar enzymatic attacks by soil and water microorganisms possessing hydantoinase or similar amidase activity.
| Enzyme Class | Mechanism | Substrate Class | Key Transformation | Reference |
|---|---|---|---|---|
| Hydantoinases (Cyclic Amidases) | Hydrolytic ring cleavage | Hydantoin and 5'-monosubstituted hydantoins | Conversion of the hydantoin ring to N-carbamoyl-α-amino acids. | nih.gov |
| Microbial Consortia | Co-metabolism | Imidacloprid (contains imidazolidine ring) | Formation of metabolites such as imidacloprid-guanidine and imidacloprid-urea. | nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-methyl-3-phenylimidazolidine-2,4-dione, and what methodological considerations are critical for reproducibility?
- Answer: The compound is typically synthesized via condensation reactions. A validated route involves reacting substituted aldehydes with urea derivatives in the presence of a base (e.g., NaOH) under reflux conditions . For example, hydantoin derivatives can be synthesized via multicomponent reactions catalyzed by Brønsted acids, where precise control of stoichiometry and reaction time is essential . Key steps include purification via recrystallization (e.g., using ethanol/water mixtures) and characterization by H/C NMR to confirm regioselectivity.
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Answer:
- NMR : H and C NMR are used to confirm the presence of the imidazolidine ring and substituents (e.g., phenyl and methyl groups). Chemical shifts for carbonyl groups typically appear at 170–180 ppm in C NMR .
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P2) with unit cell parameters (e.g., a = 8.5–9.0 Å, β ≈ 91°) provide definitive structural confirmation .
- IR spectroscopy : Stretching vibrations for C=O (1650–1750 cm) and N-H (3200–3400 cm) validate the core structure .
Advanced Research Questions
Q. How can factorial design and response surface methodology (RSM) optimize the synthesis of this compound to maximize yield and purity?
- Answer: A 2 factorial design can evaluate variables like temperature, catalyst loading, and solvent ratio. For example:
Q. How should researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., crystallography) for this compound?
- Answer: Discrepancies in bond lengths or angles may arise from solvent effects or crystal packing forces not modeled in DFT. Strategies include:
- Re-optimizing computational models using solvent-phase simulations (e.g., COSMO-RS).
- Comparing multiple crystal structures (e.g., Cambridge Structural Database entries) to assess variability .
- Validating computational methods against high-resolution XRD data .
Q. What structure-activity relationship (SAR) strategies can guide the modification of this compound for enhanced biological activity?
- Answer: SAR studies focus on:
- Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl) at the phenyl ring increases electrophilicity, potentially enhancing receptor binding .
- Core modifications : Replacing the methyl group with bulkier alkyl chains (e.g., hexyl) alters lipophilicity, as shown in analogs with improved antimicrobial activity .
- Biological assays : Parallel synthesis of derivatives followed by in vitro screening (e.g., MIC assays against S. aureus) identifies lead compounds .
Q. What mechanistic insights can be gained from kinetic studies of this compound in nucleophilic substitution reactions?
- Answer: Pseudo-first-order kinetics under varying pH and nucleophile concentrations reveal:
- Rate-determining step : Attack by the nucleophile (e.g., hydroxide) at the C-5 position of the imidazolidine ring.
- Activation parameters : Eyring plots provide ΔH‡ and ΔS‡, indicating associative vs. dissociative pathways .
- Isotopic labeling (e.g., O in carbonyl groups) tracks bond cleavage sites .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
